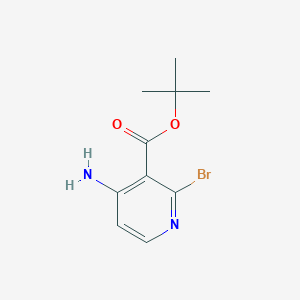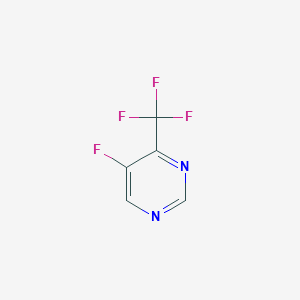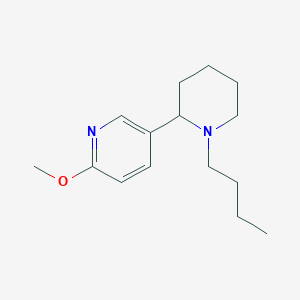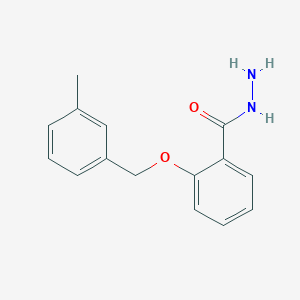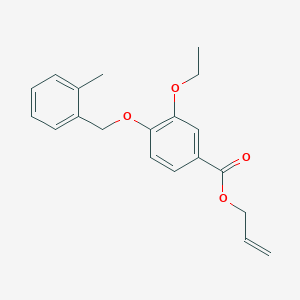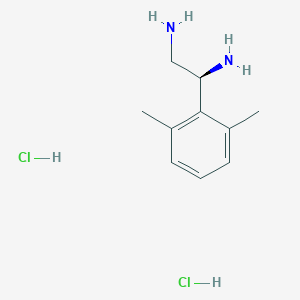
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of two amine groups and a dimethylphenyl group, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-dimethylphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reducing agent. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form amides, ureas, or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines
Substitution: Amides, ureas, substituted amines
Scientific Research Applications
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules and ligands for asymmetric catalysis.
Biology: Employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2,6-Dimethylphenyl)ethanamine: Lacks the second amine group, making it less versatile in certain synthetic applications.
1-(2,6-Dimethylphenyl)ethanone: Contains a carbonyl group instead of amine groups, leading to different reactivity and applications.
(S)-1-(2,6-Dimethylphenyl)ethan-1-amine: Similar structure but with different stereochemistry, affecting its interaction with chiral environments.
Uniqueness
(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl is unique due to its chiral nature and the presence of two amine groups, which provide multiple sites for chemical modification. This makes it a valuable compound for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C10H18Cl2N2 |
|---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |
InChI Key |
MCBUOAQEOLYWID-KLQYNRQASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


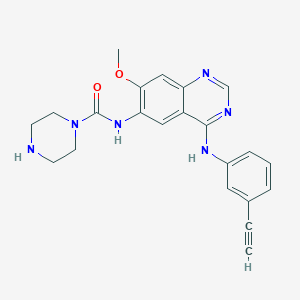
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
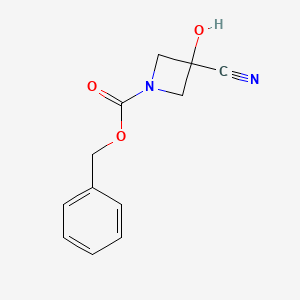
![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
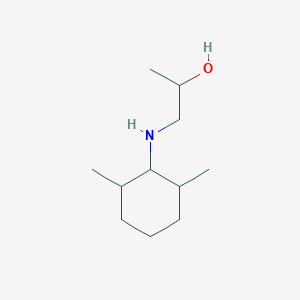
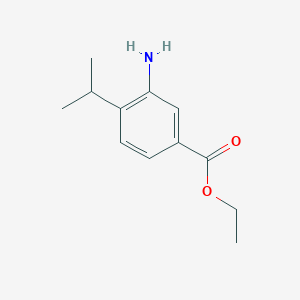
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
